Benzyl 2-methyl-5-oxopiperidine-1-carboxylate

Description

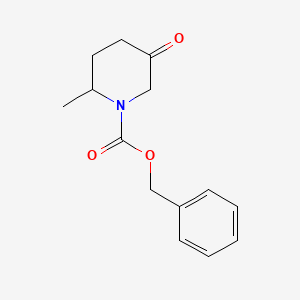

Benzyl 2-methyl-5-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a benzyl ester group at the 1-position, a methyl substituent at the 2-position, and a ketone functional group at the 5-position of the piperidine ring. Piperidine derivatives are widely studied for their roles in medicinal chemistry, including applications in central nervous system (CNS) drug development and enzyme inhibition.

Properties

IUPAC Name |

benzyl 2-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKKQYFXMMDLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-5-oxopiperidine-1-carboxylate typically involves the reaction of 2-methyl-5-oxo-piperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 2-methyl-5-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which then interacts with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Basic Chemical Properties

Key Observations :

- Substituent Effects: The 2-methyl and 5-oxo groups in the target compound may enhance steric hindrance and polarity compared to the 4-amino or 4-(ethoxycarbonylpropyl) substituents in analogs. This could influence solubility, reactivity, and binding affinity in biological systems.

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- The 4-amino derivative exists as a powder with a defined melting point (68°C) , while the ethoxy-substituted analog is a liquid . The target compound’s physical state remains uncharacterized in the provided evidence.

- All compounds are expected to decompose under extreme conditions or when exposed to incompatible reagents (e.g., strong oxidizers).

Key Observations :

- The 4-amino derivative poses significant skin and eye irritation risks , requiring stringent protective measures. In contrast, the ethoxy-substituted compound is labeled as non-hazardous .

- The target compound’s hazards are unknown but may resemble those of structurally similar benzyl esters, warranting caution during handling.

Biological Activity

Benzyl 2-methyl-5-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of a piperidine compound. The general structure can be represented as follows:

This structure allows for various chemical reactions, including hydrolysis, which can release active piperidine derivatives capable of interacting with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Upon hydrolysis, the compound releases the piperidine moiety, which can modulate various biochemical pathways. This mechanism is critical for its potential therapeutic effects in treating neurological and inflammatory conditions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit certain enzymes related to metabolic pathways, which could lead to therapeutic applications in conditions such as obesity and diabetes.

Study 1: Enzyme Inhibition and Receptor Binding

A comprehensive study focused on the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit specific enzymes involved in lipid metabolism. This inhibition could potentially reduce the risk of metabolic disorders. The study utilized various in vitro assays to quantify the enzyme activity before and after treatment with the compound.

Study 2: Neuroprotective Properties

In a parallel investigation, compounds structurally related to this compound were tested for their neuroprotective effects. These studies showed that certain derivatives could significantly reduce neuronal death induced by excitotoxic agents like NMDA. The protective mechanism was linked to modulation of NMDA receptor activity, indicating that similar effects might be expected from this compound .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features make it a candidate for developing drugs targeting neurological disorders and inflammatory diseases. The ongoing research aims to optimize its pharmacokinetic properties while enhancing its biological efficacy.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-methyl-5-oxopiperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-methyl-5-oxopiperidine reacts with benzyl chloroformate under basic conditions (e.g., using triethylamine or NaHCO₃). Key steps include temperature control (0–5°C to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent oxidation. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C2, carbonyl at C5). Compare chemical shifts with analogous piperidine derivatives .

- IR : Validate the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and Mercury CSD for visualizing packing interactions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use NIOSH-approved respirators if handling powders .

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Collect solids with a sealed container; clean surfaces with ethanol/water .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length/angle variations) be resolved for this compound?

- Methodological Answer :

- Refinement : Use SHELXL with Hirshfeld atom refinement (HAR) to account for thermal motion and disorder .

- Validation : Cross-check with Mercury CSD’s packing similarity tool to identify atypical intermolecular interactions (e.g., C-H···O contacts) .

- Data Comparison : Reference Cambridge Structural Database (CSD) entries for similar piperidine derivatives to assess statistical outliers .

Q. What computational strategies are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon reactivity).

- MD Simulations : Use GROMACS to study solvation effects in polar aprotic solvents (e.g., DMF) .

- Reaction Pathway Analysis : Apply NBO analysis to evaluate charge distribution and transition states .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for enzymes (e.g., HDACs) .

- Structural Analog Testing : Compare results with methyl or ethyl ester analogs to isolate functional group contributions .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- DoE Optimization : Apply a Box-Behnken design to test variables (temperature, stoichiometry, solvent ratio).

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction conditions dynamically.

- Quality Control : Implement LC-MS for real-time purity assessment during synthesis .

Q. How do steric and electronic effects of the benzyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH at 37°C) with HPLC quantification.

- Computational Modeling : Calculate Fukui indices to predict susceptibility to hydrolysis at the ester group .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.